
(1R)-2-(4-phenylpiperidin-1-yl)cyclohexanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,hydrochloride is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a cyclohexanol moiety attached to a phenyl-substituted piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,hydrochloride typically involves the reaction of cyclohexanone with 4-phenylpiperidine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the reduction of the ketone group in cyclohexanone to form the cyclohexanol derivative. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(1R)-Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted phenyl derivatives .
Scientific Research Applications
(1R)-Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of (1R)-Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(4-phenyl-1-piperidinyl)-1-cyclohexanol: A closely related compound with similar structural features.
6-(4-phenyl-1-piperidinyl)-1,4-oxazepane: Another compound with a piperidine ring and phenyl substitution.
Uniqueness
(1R)-Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,hydrochloride is unique due to its specific stereochemistry and the presence of both cyclohexanol and phenylpiperidine moieties. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H26ClNO |
|---|---|
Molecular Weight |
295.8 g/mol |
IUPAC Name |
(1R)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H25NO.ClH/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14;/h1-3,6-7,15-17,19H,4-5,8-13H2;1H/t16?,17-;/m1./s1 |
InChI Key |
XJNUHVMJVWOYCW-KOUJAAPTSA-N |
Isomeric SMILES |
C1CCC([C@@H](C1)O)N2CCC(CC2)C3=CC=CC=C3.Cl |
Canonical SMILES |
C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


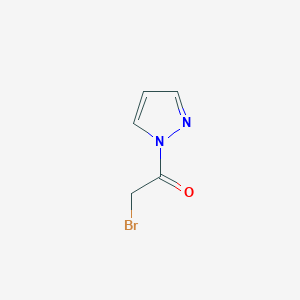
![7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13130545.png)
![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol](/img/structure/B13130549.png)
![4-(4-Methoxybenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13130551.png)
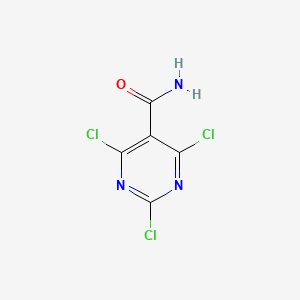
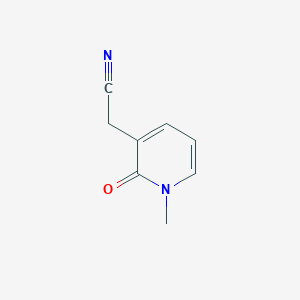
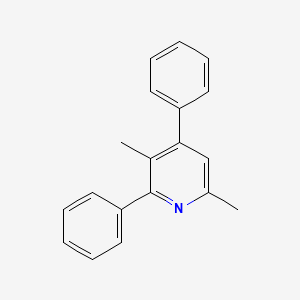
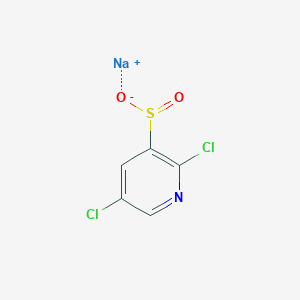
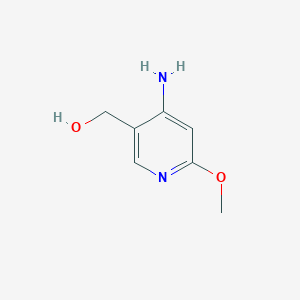
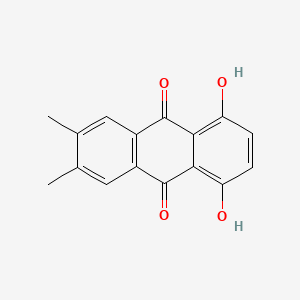
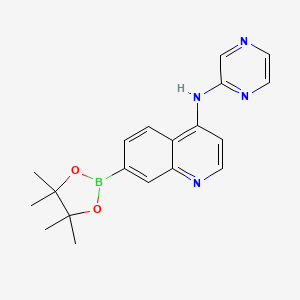
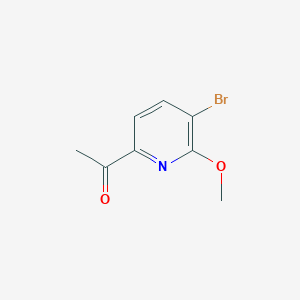
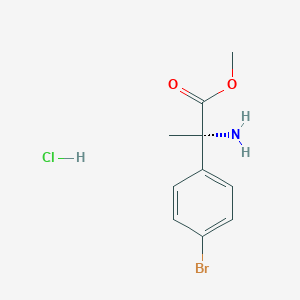
![6-Chloro-[2,4'-bipyridine]-4-carbaldehyde](/img/structure/B13130617.png)
